L-365,260

Overview

Description

Preparation Methods

The synthesis of L-365260 involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the urea moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for L-365260 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

L-365260 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in L-365260.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

L-365260 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the cholecystokinin receptor type 2 and its interactions with other molecules.

Biology: The compound is used to investigate the role of cholecystokinin receptors in various biological processes, including pain modulation and gastrointestinal function.

Medicine: L-365260 has potential therapeutic applications in enhancing morphine analgesia and preventing morphine tolerance.

Industry: The compound is used in the development of new drugs targeting the cholecystokinin receptor type 2.

Mechanism of Action

L-365260 exerts its effects by selectively antagonizing the cholecystokinin receptor type 2 (CCK2). It binds to the receptor in a stereoselective and competitive manner, preventing the binding of endogenous ligands like gastrin and cholecystokinin . This inhibition leads to a decrease in receptor activation and downstream signaling pathways, including the cyclic AMP-dependent protein kinase (PKA) pathway . The compound also enhances morphine analgesia by preventing the development of morphine tolerance .

Comparison with Similar Compounds

L-365260 is unique in its high selectivity for the cholecystokinin receptor type 2 (CCK2) compared to other similar compounds. Some similar compounds include:

DDR1-IN-1: A compound with different receptor targets but similar applications in studying receptor-ligand interactions.

L-365260 stands out due to its specific binding properties and its ability to enhance morphine analgesia and prevent morphine tolerance .

Biological Activity

L-365,260 is a selective non-peptide antagonist of the cholecystokinin receptor type 2 (CCK2). It has been extensively studied for its biological activity, particularly in relation to gastric acid secretion and its potential therapeutic applications. This article summarizes key findings from diverse sources regarding the biological activity of this compound, including data tables and research findings.

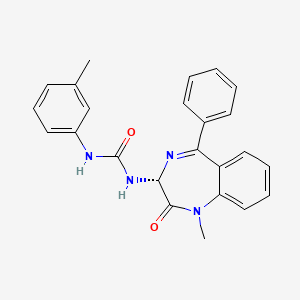

- Chemical Name : N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea

- Molecular Formula : C₂₄H₂₄N₄O₂

- Purity : ≥99%

This compound functions primarily as a CCK2 receptor antagonist with specific inhibitory effects on gastric acid secretion. The compound has been shown to inhibit acid secretion in isolated rabbit gastric glands by interfering with the cyclic AMP (cAMP) signaling pathway. It does this without affecting the H+/K+ ATPase activity directly, indicating a unique mechanism of action that extends beyond traditional receptor antagonism.

Key Findings

- Inhibition of Acid Secretion :

- Selectivity :

Pharmacokinetics

A study evaluating the pharmacokinetics and tolerability of this compound in healthy volunteers revealed:

- Absorption : Rapid absorption with peak plasma concentrations reached approximately within hours after a single dose.

- Half-life : Terminal half-life ranged from to hours.

- Tolerability : No significant changes in anxiety or cognitive performance were noted at effective doses .

Case Studies and Clinical Implications

Research has indicated potential applications for this compound in treating conditions related to elevated gastrin levels and gastric acid secretion disorders:

- Gastric Disorders :

-

Therapeutic Potential :

- The compound's ability to selectively inhibit CCK2 receptors suggests its utility in managing gastric acid-related diseases such as peptic ulcers and gastroesophageal reflux disease (GERD).

Summary of Biological Activity

Q & A

Q. How do experimental models influence the interpretation of L-365,260's receptor affinity and antagonism?

Basic Question (Experimental Design)

this compound exhibits species- and tissue-dependent receptor affinity due to variable expression of CCK-B/gastrin receptor subtypes. For basic studies, standardized assays (e.g., rat stomach acid secretion, guinea-pig gastric muscle contraction) are recommended to estimate pKB values. Schild analysis with pentagastrin as an agonist can determine competitive antagonism, but parallel shifts in concentration-response curves must be validated across replicates .

Key Methodological Steps :

- Use isolated tissue preparations (e.g., rat stomach, guinea-pig gastric muscle) to measure agonist-induced responses.

- Apply this compound at 3 nM–3 µM to assess dose-dependent rightward shifts in pentagastrin curves.

- Calculate pKB values using the Schild equation, constraining slopes to unity if no significant deviation is observed .

Q. Why do Schild plot slopes for this compound vary across assays, and how should researchers address this?

Advanced Question (Data Contradiction Analysis)

Non-unity Schild slopes (e.g., <1 in guinea-pig gastric muscle) suggest heterogeneous receptor populations or non-competitive interactions. Advanced studies should employ a two-site receptor model to explain biphasic curves. For example:

- In guinea-pig assays, this compound’s affinity estimates split into high (pKB = 8.6) and low (pKB = 7.5) subtypes.

- Simulate Schild plots using equation: , where α and β represent subtype proportions and agonist selectivity .

Data Example :

| Tissue | pKB (High) | pKB (Low) | Slope |

|---|---|---|---|

| Rat Stomach | 7.54 ± 0.03 | – | 1.0 |

| Guinea-Pig Muscle | 8.6 | 7.5 | 0.85 |

| Source: Adapted from |

Q. What methodologies confirm the presence of CCK-B receptor subtypes in binding assays?

Advanced Question (Receptor Subtype Characterization)

Radioligand binding assays using [¹²⁵I]-BH-CCK8 reveal subtype heterogeneity. For mouse cortex, this compound competition curves fit a single-site model (slope = 1.01 ± 0.02, pKI = 8.41). In contrast, rat cortex and guinea-pig gastric gland data require two-site modeling:

- High-affinity site: pKI = 8.48–8.50

- Low-affinity site: pKI = 7.22–7.32

Protocol : - Use 0.1–100 nM this compound to compete with [¹²⁵I]-BH-CCK7.

- Analyze data with nonlinear regression (e.g., GraphPad Prism) using F-test comparisons of one- vs. two-site models .

Q. How does this compound modulate morphine analgesia, and what experimental models validate this?

Advanced Question (Mechanistic Pharmacology)

this compound enhances morphine’s antinociceptive effects in normal rats by blocking CCK-B receptors in the spinal cord. Key models include:

- Electrophysiology : Record dorsal horn neuron activity after sciatic nerve stimulation. This compound (0.01–10 mg/kg, s.c.) prolongs morphine-induced inhibition of C-fiber responses .

- Behavioral Assays : In carrageenan-induced inflammation models, this compound fails to enhance morphine due to reduced endogenous CCK release .

Q. Why do clinical trials with this compound show inconsistent efficacy in panic disorder?

Advanced Question (Translational Challenges)

While this compound blocks CCK-4-induced panic attacks (50 mg oral dose), it shows limited efficacy in spontaneous panic episodes. Methodological insights:

- Pharmacokinetics : Low bioavailability (8.6% in dogs) due to poor solubility. PEG 600 formulations improve absorption 3–7× in preclinical models .

- Receptor Localization : Blood-brain barrier permeability and subtype distribution may limit CNS target engagement .

Q. How can researchers optimize this compound’s solubility for in vivo studies?

Basic Question (Formulation Methodology)

this compound’s aqueous solubility (<2 µg/mL) restricts bioavailability. Standard protocols include:

- Vehicle Selection : Dissolve in DMF for in vitro assays; use PEG 600 for oral administration in rats (5 mg/kg yields 13.6% bioavailability) .

- Pharmacokinetic Validation : Measure plasma levels via LC-MS to confirm dose-linear exposure .

Q. What explains contradictory affinity values for this compound in radioligand vs. functional assays?

Advanced Question (Data Reconciliation)

Discrepancies arise from tissue-specific receptor coupling or assay conditions. For example:

Properties

IUPAC Name |

1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFQABSFVYLGPM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118101-09-0 | |

| Record name | L 365260 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118101-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 365260 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118101090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-365260 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-365260 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370JHF4586 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.